oNPC Exhibits 39‑Fold Lower kcat but 3.7‑Fold Higher Apparent Affinity (Lower KM) than pNPC on TrCel7A
In a direct head‑to‑head kinetic comparison using TrCel7A (Trichoderma reesei Cel7A), oNPC exhibits a catalytic rate constant (kcat) of 66 × 10⁻⁶ s⁻¹ compared to 0.0026 s⁻¹ for pNPC, a 39‑fold reduction. However, its Michaelis constant (KM) is 7.0 μM versus 26 μM for pNPC, representing a 3.7‑fold higher apparent affinity for the enzyme [1].
| Evidence Dimension | Catalytic rate constant (kcat) and Michaelis constant (KM) |
|---|---|
| Target Compound Data | kcat = 66 × 10⁻⁶ ± 15 × 10⁻⁶ s⁻¹; KM = 7.0 ± 4.5 μM |
| Comparator Or Baseline | pNPC (p‑nitrophenyl‑β‑D‑cellobioside): kcat = 0.0026 ± 0.0001 s⁻¹; KM = 26 ± 3 μM |
| Quantified Difference | kcat ratio (pNPC/oNPC) = 39; KM ratio (pNPC/oNPC) = 3.7 |
| Conditions | Enzyme: TrCel7A from Trichoderma reesei; assay: spectrophotometric monitoring of nitrophenol release at pH 5.0, 25 °C [1] |
Why This Matters
The dramatically lower kcat combined with tighter binding (lower KM) indicates that oNPC is trapped in a non‑productive binding mode, making it uniquely suited for probing the molecular determinants of non‑productive enzyme‑substrate interactions rather than for measuring maximal turnover.
- [1] Haataja, T., Gado, J.E., Nutt, A., Anderson, N.T., Nilsson, M., Momeni, M.H., Isaksson, R., Valjamae, P., Johansson, G., Payne, C.M., Stahlberg, J. Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non‑productive binding: insights from crystal structures and MD simulation. FEBS J. 2023, 290(2), 379–399. Table 1. View Source
